chemical and physical properties of 3-(4-bromophenyl)-5-isoxazoleethanol
chemical and physical properties of 3-(4-bromophenyl)-5-isoxazoleethanol
An In-Depth Technical Guide to the Physicochemical Profile of 3-(4-bromophenyl)-5-isoxazoleethanol
Introduction
The isoxazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1] Its unique electronic properties and the metabolic lability of the N-O bond contribute to its diverse biological activities, which span anticancer, anti-inflammatory, and antimicrobial applications.[2][3] Within this important class of heterocycles, 3-(4-bromophenyl)-5-isoxazoleethanol represents a molecule of significant interest for drug discovery and development. The presence of the 4-bromophenyl moiety is a common feature in bioactive compounds, often enhancing binding affinity through halogen bonding, while the 5-ethanol substituent provides a crucial site for hydrogen bonding and a vector for further chemical modification.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core . We will delve into its molecular structure, outline a robust synthetic pathway, detail methods for its structural elucidation, and discuss its potential applications, grounding our analysis in established experimental protocols and authoritative data.
Molecular Structure and Physicochemical Properties
The fundamental identity of a compound is defined by its structure and resulting physical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Chemical Structure
The structure of 3-(4-bromophenyl)-5-isoxazoleethanol consists of a central 1,2-isoxazole ring. A 4-bromophenyl group is attached at the C3 position, and a two-carbon ethanol chain is attached at the C5 position.
Caption: 2D structure of 3-(4-bromophenyl)-5-isoxazoleethanol.
Physicochemical Data Summary
The following table summarizes the key computed and predicted physicochemical properties of the target molecule. Direct experimental data is limited, so values are derived from public databases and comparison with close structural analogs.
| Property | Value | Source / Method |
| Molecular Formula | C₁₁H₁₀BrNO₂ | PubChem[4] |
| Molecular Weight | 268.11 g/mol | Calculated |
| Monoisotopic Mass | 266.9895 Da | PubChem[4] |
| CAS Number | Not Assigned | - |
| Appearance | Predicted: White to off-white solid | Inferred from analogs[5][6] |
| Melting Point | Predicted: 155-170 °C | Inferred from analogs[7] |
| Solubility | Predicted: Soluble in DMSO, Methanol, Chloroform; Poorly soluble in water. | General for isoxazole class |
| Predicted XlogP | 2.3 | PubChem[4] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis begins with the conversion of 4-bromobenzaldehyde to its corresponding aldoxime. This intermediate is then oxidized in situ to generate a nitrile oxide, which undergoes a [3+2] cycloaddition reaction with 3-butyn-1-ol to yield the final product.
Caption: Proposed workflow for the synthesis of 3-(4-bromophenyl)-5-isoxazoleethanol.
Detailed Experimental Protocol
This protocol is adapted from the successful synthesis of the closely related (3-(4-bromophenyl)isoxazol-5-yl)methanol.[8][10] The key modification is the substitution of propargyl alcohol with 3-butyn-1-ol.
Step 1: Synthesis of 4-Bromobenzaldehyde Oxime
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To a solution of 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (4.13 g, 59.4 mmol) and pyridine (4.70 mL, 58.3 mmol).
-
Stir the mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
Upon completion, pour the reaction mixture into ice-cold water (250 mL) and stir for 30 minutes to precipitate the product.
-
Collect the white solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-bromobenzaldehyde oxime.
Causality: Pyridine acts as a mild base to neutralize the HCl generated from hydroxylamine hydrochloride, driving the oximation reaction to completion under gentle conditions.
Step 2: Synthesis of 3-(4-bromophenyl)-5-isoxazoleethanol
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In a 250 mL round-bottom flask, dissolve 4-bromobenzaldehyde oxime (5.0 g, 25.0 mmol) and 3-butyn-1-ol (2.10 g, 30.0 mmol) in acetonitrile (75 mL).
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Add Cerium (IV) Ammonium Nitrate (CAN) (1.37 g, 2.5 mmol, 10 mol%) to the solution in one portion.
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Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
After completion, concentrate the mixture under reduced pressure to remove the acetonitrile.
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Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
Causality: CAN serves as an efficient and mild oxidizing agent to convert the aldoxime to the highly reactive nitrile oxide intermediate in situ. This avoids the isolation of the potentially unstable nitrile oxide and allows for an immediate cycloaddition with the alkyne (3-butyn-1-ol).
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel (100-200 mesh).
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Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).
-
Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield 3-(4-bromophenyl)-5-isoxazoleethanol as a solid.
Trustworthiness: This self-validating protocol relies on standard, high-yield reactions. Purity is assessed at each stage using TLC and confirmed for the final product using the spectroscopic methods detailed below, ensuring the integrity of the final compound.
Structural Elucidation and Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous confirmation of the molecular structure and the assessment of its purity. The expected data presented here are based on spectral information from the validated synthesis of (3-(4-bromophenyl)isoxazol-5-yl)methanol.[8][10]
Spectroscopic Methods
| Technique | Expected Observations and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) ~7.65 (d, 2H): Aromatic protons ortho to the isoxazole ring.δ (ppm) ~7.55 (d, 2H): Aromatic protons ortho to the bromine atom.δ (ppm) ~6.40 (s, 1H): Proton on C4 of the isoxazole ring.δ (ppm) ~4.00 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).δ (ppm) ~3.05 (t, 2H): Methylene protons adjacent to the isoxazole ring (-CH₂-C₅).δ (ppm) ~2.50 (br s, 1H): Hydroxyl proton (-OH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) ~172: C5 of the isoxazole ring.δ (ppm) ~162: C3 of the isoxazole ring.δ (ppm) ~132, 129, 128, 125: Aromatic carbons.δ (ppm) ~101: C4 of the isoxazole ring.δ (ppm) ~61: Carbon of the -CH₂OH group.δ (ppm) ~30: Carbon of the -CH₂- group attached to the isoxazole ring. |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (broad): O-H stretching of the alcohol.~3100-3000: Aromatic C-H stretching.~2950-2850: Aliphatic C-H stretching.~1610, 1580, 1480: Aromatic C=C and isoxazole C=N stretching.~1050: C-O stretching of the primary alcohol.~700-650: C-Br stretching. |
| HRMS (ESI-MS) | m/z: Calculated for C₁₁H₁₁BrNO₂ [M+H]⁺: 267.9968. Found should be within ±5 ppm.The spectrum will exhibit a characteristic M+ and M+2 isotopic pattern with approximately 1:1 intensity, which is definitive for the presence of a single bromine atom. |
Chromatographic Purity Assessment
-
Thin Layer Chromatography (TLC): Essential for real-time monitoring of reaction progress and for identifying appropriate solvent systems for column chromatography. A single spot under visualization with UV light and/or potassium permanganate stain indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Using a C18 reverse-phase column with a mobile phase such as acetonitrile/water, a pure sample should exhibit a single major peak, allowing for purity determination greater than 98%.
Potential Applications in Drug Development
The isoxazole scaffold is a validated pharmacophore present in numerous approved drugs and clinical candidates.[3] The title compound, 3-(4-bromophenyl)-5-isoxazoleethanol, combines this privileged heterocycle with structural motifs known to impart biological activity.
-
Anticancer Research: Many isoxazole derivatives exhibit potent anticancer activity.[8][9] This compound is a prime candidate for screening against various cancer cell lines.
-
Antimicrobial Discovery: The isoxazole core is also associated with antibacterial and antifungal properties.[1]
-
Anti-inflammatory Agents: The anti-inflammatory drug Leflunomide contains an isoxazole ring, highlighting the potential of this class in treating inflammatory disorders.[2]
-
Scaffold for Chemical Libraries: The terminal hydroxyl group provides a reactive handle for further chemical elaboration. It can be readily converted to esters, ethers, or other functional groups, enabling the rapid generation of a focused library of analogs for Structure-Activity Relationship (SAR) studies.
Future research should focus on the systematic biological evaluation of this compound in relevant assays. Positive results would warrant SAR exploration and subsequent lead optimization efforts.
Safety and Handling
While specific toxicological data for 3-(4-bromophenyl)-5-isoxazoleethanol is not available, data from closely related analogs should be used to inform handling procedures.
-
GHS Hazard Classification (Predicted): Based on analogs like (3-(4-bromophenyl)isoxazol-5-yl)methanol and 3-(4-bromophenyl)isoxazol-5-amine, the compound should be handled as at least Harmful if swallowed (GHS07).[6][11] It may also cause skin and eye irritation.
-
Recommended PPE: Wear standard personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.
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Fatollahzadeh Dizaji, M., et al. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate. [Link]
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Fatollahzadeh Dizaji, M., et al. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]
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3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid. PubChemLite. [Link]
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Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-And-Anti-Fungal-Activity-of-N'-(3-Teli-Metre/1085732168971f1a511370d024d2715011681a2f]([Link]
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Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. [Link]
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